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molecular formula C8H15NO B8808900 Morpholine, 4-(2-methyl-1-propenyl)- CAS No. 2403-55-6

Morpholine, 4-(2-methyl-1-propenyl)-

Cat. No. B8808900
M. Wt: 141.21 g/mol
InChI Key: RSEUOMWVYSLIKM-UHFFFAOYSA-N
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Patent
US07470722B2

Procedure details

Morpholine (21.78 g, 0.25 mol) and isobutyraldehyde (18.02 g, 0.25 mol) were heated to reflux as a neat mixture, in a 100 ml round bottom flask with a Dean Stark Trap attached. After the mixture was refluxed overnight, the reaction mixture was purified by vacuum distillation. The pure enamine product (15.01 g, 0.10 mol, 42%) had a 1H-NMR (CDCl3): 5.32 (s, 1H), 3.72 (t, 4H), 2.87 (t, 4H), 1.81 (s, 3H), 1.68 (s, 3H) It had LC-MS (ES+): 142 [MH]+ m/e.
Quantity
21.78 g
Type
reactant
Reaction Step One
Quantity
18.02 g
Type
reactant
Reaction Step One
[Compound]
Name
enamine
Quantity
15.01 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH:7](=O)[CH:8]([CH3:10])[CH3:9]>>[O:4]1[CH2:5][CH2:6][N:1]([CH:7]=[C:8]([CH3:10])[CH3:9])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
21.78 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
18.02 g
Type
reactant
Smiles
C(C(C)C)=O
Step Two
Name
enamine
Quantity
15.01 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux as a neat mixture, in a 100 ml round bottom flask with a Dean Stark Trap
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was refluxed overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was purified by vacuum distillation

Outcomes

Product
Name
Type
Smiles
O1CCN(CC1)C=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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